molecular formula C19H20N2O5S2 B2834028 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 923087-09-6

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2834028
CAS No.: 923087-09-6
M. Wt: 420.5
InChI Key: KQUQDMQRFDZGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is a bicyclic structure containing both benzene and thiazole rings, and is further functionalized with methoxy and sulfonyl groups.

Preparation Methods

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy and methyl groups: These groups are usually introduced via electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy and sulfonyl groups can be substituted under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can be compared with other benzo[d]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-12-4-9-15(26-3)17-18(12)27-19(21-17)20-16(22)10-11-28(23,24)14-7-5-13(25-2)6-8-14/h4-9H,10-11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQDMQRFDZGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.